N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2S/c21-20(22,23)16-2-1-3-17(10-16)25-19(28)18(27)24-11-14-4-7-26(8-5-14)12-15-6-9-29-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXCNHDIBQMUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including a thiophenyl-substituted piperidine and a trifluoromethyl phenyl moiety, suggest potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂S |
| Molecular Weight | 357.42 g/mol |
| CAS Number | [to be assigned] |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Group : Alkylation of the piperidine ring with a thiophene derivative.
- Oxalamide Formation : The final step involves the reaction of the intermediate with an appropriate oxalyl chloride to form the oxalamide linkage.
Cytotoxicity Studies
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic activity against human breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest.
The biological activity can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or other diseases.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical for tumor growth.
Case Study 1: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of oxalamide were evaluated for their anti-cancer properties. This compound showed promising results with IC50 values in the low micromolar range against MCF-7 cells, suggesting effective cytotoxicity.
Case Study 2: Enzyme Interaction
Another study investigated the interaction of this compound with various enzymes related to cancer metabolism. Results indicated that it effectively inhibited certain kinases involved in tumor growth, further supporting its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects, particularly in cancer treatment and neuroprotection. Its structure allows it to interact with various biological targets, which can modulate enzymatic activities and receptor functions.
Potential Therapeutic Areas:
- Antitumor Activity: Compounds similar to this oxalamide have shown significant anticancer properties by inducing apoptosis in tumor cells, particularly through the inhibition of histone deacetylases (HDACs) .
- Neuroprotective Effects: The compound may offer protective effects against neurodegenerative diseases by modulating pathways related to neuronal survival and function .
Biochemical Probes
The compound serves as a biochemical probe to study specific molecular interactions within biological systems. Its ability to bind selectively to certain enzymes or receptors makes it a valuable tool for elucidating biochemical pathways and mechanisms .
Chemical Synthesis
In synthetic chemistry, this compound acts as a building block for developing more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction processes, which can lead to the creation of novel compounds with enhanced biological activities .
Inhibition of HDAC6
A study highlighted that derivatives containing similar structural features exhibited high selectivity for HDAC6 over other isoforms, suggesting their potential as targeted therapies with fewer side effects compared to non-selective inhibitors .
Restoration of Wnt Signaling
Research into small-molecule inhibitors indicated that compounds with oxalamide structures could effectively restore Wnt signaling disrupted by negative regulators like Notum, showcasing their therapeutic potential in diseases where Wnt signaling is critical .
Preparation Methods
Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol undergoes N-alkylation with 3-(chloromethyl)thiophene under basic conditions. Optimized conditions (Table 1) involve refluxing in acetonitrile with K₂CO₃, yielding 1-(thiophen-3-ylmethyl)piperidin-4-ylmethanol (78% yield).
Table 1 : Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | CH₃CN | 80 | 12 | 78 |
| NaH | THF | 60 | 8 | 65 |
| Et₃N | DCM | 40 | 24 | 42 |
Conversion of Alcohol to Amine
The alcohol is converted to the amine via a Mitsunobu reaction using phthalimide and DIAD/PPh₃, followed by hydrazinolysis to yield the primary amine. This two-step process achieves 85% overall yield with minimal epimerization.
Oxalamide Formation via Sequential Amidation
Monoamidation of Oxalyl Chloride
Oxalyl chloride reacts with 3-(trifluoromethyl)aniline in anhydrous DCM at 0°C to form N-(3-(trifluoromethyl)phenyl)oxalyl chloride (Scheme 1). Excess Et₃N (2.2 equiv) ensures complete conversion (92% yield).
Coupling with Piperidine Amine
The monoamide intermediate is coupled with 1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine using HATU/DIEA in DMF (Table 2). Room-temperature conditions minimize racemization, yielding the target compound in 76% purity.
Table 2 : Coupling Reagent Screening
| Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIEA | DMF | 76 | 98 |
| EDCl/HOBt | NMM | DCM | 68 | 95 |
| DCC | Pyridine | THF | 54 | 89 |
Alternative Multicomponent Approaches
Ugi-Type Reaction
A four-component Ugi reaction employing 3-(trifluoromethyl)aniline, oxalyl chloride, the piperidine amine, and an isocyanide generates the oxalamide backbone in a single pot. While efficient (65% yield), stereochemical heterogeneity necessitates chiral HPLC purification.
Reductive Amination Strategy
Condensation of oxalaldehyde with both amines under hydrogenation conditions (Pd/C, H₂) forms the oxalamide directly. This method suffers from over-reduction byproducts (≤40% yield).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.35 (m, 3H, ArH), 7.12 (d, J = 5.0 Hz, 1H, Thiophene), 4.25 (s, 2H, CH₂N), 3.85 (d, J = 12.8 Hz, 2H, Piperidine), 2.95–2.75 (m, 4H, Piperidine), 2.50 (t, J = 6.8 Hz, 2H, CH₂NH).
- ¹³C NMR : δ 167.8 (C=O), 142.1 (CF₃), 128.9–124.5 (ArC), 121.3 (q, J = 270 Hz, CF₃).
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the thiophen-3-ylmethyl-piperidine intermediate via alkylation of piperidin-4-ylmethanol with 3-thiophenemethyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
- Step 2 : Coupling the intermediate with 3-(trifluoromethyl)phenylamine using oxalyl chloride as a linker. Key conditions include anhydrous dichloromethane and controlled stoichiometry to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
- Critical Factors : Temperature control during coupling (0–5°C to prevent decomposition) and inert atmosphere (N₂/Ar) to avoid oxidation of thiophene rings .
Q. Which spectroscopic and chromatographic techniques effectively characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Key signatures include:
- Thiophene protons (δ 6.8–7.2 ppm, multiplet) .
- Piperidine methylene (δ 2.5–3.0 ppm, triplet) .
- Trifluoromethyl group (δ -62 ppm in 19F NMR) .
- LC-MS : [M+H]+ expected at m/z 466.1 (calculated for C₂₁H₂₂F₃N₃O₂S). Use APCI+ ionization with a C18 column (2.6 µm, 50 mm) for retention time validation .
- HPLC : Purity assessment via reverse-phase chromatography (95:5 acetonitrile/water, 1.0 mL/min flow rate) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across assay systems?
- Methodological Answer :
- Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess compound stability in assay buffers (e.g., pH 7.4 vs. lysosomal conditions) .
- Data Normalization : Adjust for differences in cell permeability using logP values (calculated: ~3.2) and membrane retention studies .
Q. What computational modeling approaches study its binding interactions, and how are they validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Key parameters: grid size 25 ų, exhaustiveness = 20 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 1 µM ideal).
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔG < -8 kcal/mol) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Replace labile groups (e.g., methyl ester) with trifluoromethyl or cyclopropyl moieties to resist CYP450 oxidation .
- Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) .
- SAR Studies : Test analogs with varied piperidine substituents (e.g., bulkier groups for steric hindrance) .
- In Vitro Assays : Use liver microsomes (human/rat) to measure t½. Optimize compounds with t½ > 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
